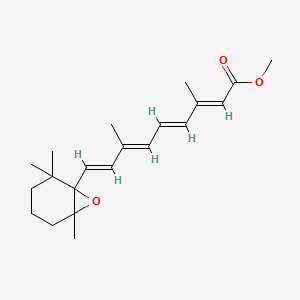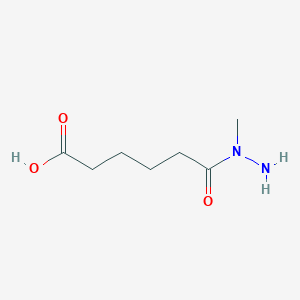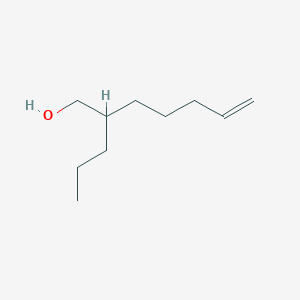![molecular formula C₂₀H₁₄O B1144600 [1,1'-Binaphthalen]-8-ol CAS No. 146746-40-9](/img/new.no-structure.jpg)
[1,1'-Binaphthalen]-8-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,1’-Binaphthalen]-8-ol is an organic compound that belongs to the class of binaphthyl derivatives It is characterized by the presence of two naphthalene units connected at the 1 and 1’ positions, with a hydroxyl group (-OH) attached to the 8th position of one of the naphthalene rings
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Binaphthalen]-8-ol typically involves the coupling of two naphthalene units followed by the introduction of the hydroxyl group. One common method is the oxidative coupling of 2-naphthol using a suitable oxidizing agent such as ferric chloride (FeCl3) or copper(II) chloride (CuCl2) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods: On an industrial scale, the production of [1,1’-Binaphthalen]-8-ol may involve similar oxidative coupling reactions but optimized for larger quantities. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: [1,1’-Binaphthalen]-8-ol can undergo oxidation reactions to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur at the naphthalene rings, allowing for the introduction of various functional groups. Reagents such as bromine (Br2) or sulfuric acid (H2SO4) are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Bromine in carbon tetrachloride or sulfuric acid in water.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or sulfonated derivatives.
科学的研究の応用
Chemistry: [1,1’-Binaphthalen]-8-ol is used as a chiral ligand in asymmetric synthesis, particularly in the formation of enantioselective catalysts. Its unique structure allows for the creation of highly selective and efficient catalytic systems.
Biology and Medicine: The compound has potential applications in the development of pharmaceuticals, particularly in the design of drugs that target specific biological pathways. Its ability to interact with various enzymes and receptors makes it a valuable tool in medicinal chemistry.
Industry: In the industrial sector, [1,1’-Binaphthalen]-8-ol is used in the production of advanced materials, including polymers and organic semiconductors. Its stability and electronic properties make it suitable for use in electronic devices and sensors.
作用機序
The mechanism of action of [1,1’-Binaphthalen]-8-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group at the 8th position plays a crucial role in these interactions, allowing the compound to form hydrogen bonds and other non-covalent interactions with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
2,2’-Dihydroxy-1,1’-binaphthyl: Similar in structure but with hydroxyl groups at the 2 and 2’ positions.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl: A derivative with diphenylphosphino groups, used as a ligand in catalysis.
2-Methoxy-1,1’-binaphthyl: A methoxy-substituted derivative with different electronic properties.
Uniqueness: [1,1’-Binaphthalen]-8-ol is unique due to the specific positioning of the hydroxyl group, which imparts distinct chemical and physical properties. This positioning allows for unique interactions in catalytic and biological systems, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
146746-40-9 |
|---|---|
分子式 |
C₂₀H₁₄O |
分子量 |
270.32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B1144518.png)





